molecular formula C18H22N4O3 B2984678 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one CAS No. 2380060-54-6

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one

Cat. No.: B2984678
CAS No.: 2380060-54-6
M. Wt: 342.399
InChI Key: CLWYVWYBHDKSMT-UHFFFAOYSA-N
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Description

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one is an organic compound that has captured the interest of researchers due to its unique structure and diverse applications. This compound is characterized by its intricate arrangement of functional groups, making it a subject of extensive study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one involves a multi-step process. The typical synthetic route starts with the preparation of the pyrimidine derivative, which is then subjected to etherification with a piperidine intermediate. This intermediate is subsequently reacted with 1-methylpyridin-2-one under specific reaction conditions, such as controlled temperature and solvent choice, to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to optimize yield and reduce production time. The process might include automated monitoring and adjustment of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions primarily at the piperidine and pyridin-2-one moieties.

  • Reduction: Reduction reactions typically occur at the carbonyl group, potentially converting it into corresponding alcohol.

  • Substitution: The presence of the pyrimidine and pyridine rings allows for various substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are used for the reduction.

  • Substitution Reactions: Various halogens or alkylating agents under suitable catalysts and solvents.

Major Products Formed

Oxidation and reduction reactions can lead to the formation of alcohols, ketones, or further oxidized products. Substitution reactions typically yield variously substituted pyrimidine or pyridine derivatives.

Scientific Research Applications

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one has a range of applications:

  • Chemistry: It is utilized as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: The compound is studied for its potential interactions with biological molecules, contributing to understanding biochemical pathways.

  • Medicine: Research investigates its potential therapeutic effects, possibly targeting specific molecular pathways implicated in diseases.

  • Industry: It finds applications in the development of specialized materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one exerts its effects is closely tied to its interaction with cellular targets. The compound likely binds to specific enzymes or receptors, modulating their activity and thereby influencing biochemical pathways. The exact molecular targets and pathways remain a subject of ongoing research.

Comparison with Similar Compounds

Uniqueness and Similarities

Compared to other compounds with similar structures, 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one stands out due to its unique combination of functional groups, which confer distinctive reactivity and biological activity.

List of Similar Compounds

  • 3-[4-(Pyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one

  • 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one

  • 3-[4-(5-Propylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one

These compounds share structural similarities but may differ in their specific substituents, leading to variations in their properties and applications.

Conclusion

The study of this compound opens up numerous avenues for scientific exploration Its complex structure and versatile reactivity make it a valuable compound across multiple domains, from synthetic chemistry to potential therapeutic applications

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-13-11-19-18(20-12-13)25-14-6-9-22(10-7-14)17(24)15-5-4-8-21(2)16(15)23/h4-5,8,11-12,14H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWYVWYBHDKSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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